Ethyl 3-(butylamino)-3-oxopropanoate
Description
Ethyl 3-(butylamino)-3-oxopropanoate is a β-keto ester derivative characterized by a butylamino substituent at the 3-position of the propanoate backbone. Its structure combines a reactive β-keto ester moiety with a secondary amine group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound is typically synthesized via amide coupling reactions using reagents like carbodiimides (e.g., EDCI) or through alkylation of β-keto esters with halogenated amines . Applications include its use as a precursor in the synthesis of heterocycles, peptidomimetics, and bioactive molecules targeting enzymes or receptors .
Properties
CAS No. |
10174-67-1 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 3-(butylamino)-3-oxopropanoate |
InChI |
InChI=1S/C9H17NO3/c1-3-5-6-10-8(11)7-9(12)13-4-2/h3-7H2,1-2H3,(H,10,11) |
InChI Key |
LZWMXXDLRRJZLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction of Halo-Ketoesters with Butylamine
A widely reported method involves the displacement of halogen atoms in halo-ketoesters by butylamine. For example, 3-(2-chloro-4-fluoro-5-nitrophenyl)-3-oxopropionic acid ethyl ester reacts with butylamine in acetonitrile under anhydrous conditions, catalyzed by potassium carbonate. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the amine attacks the electron-deficient aromatic ring. While this method was initially designed for nitro-substituted aryl systems, analogous aliphatic systems can be synthesized by substituting the aryl chloride with an aliphatic chloro-ketoester.
Optimization Insights :
Direct Amidation of Ketoacids
An alternative route involves the amidation of ethyl 3-oxopropanoate with butylamine using carbodiimide coupling agents (e.g., EDC/HOBt). This method avoids halogenated intermediates but requires stringent moisture control. The ketoacid is activated as a mixed anhydride or via in situ formation of an active ester, facilitating nucleophilic attack by the amine.
Visible-Light Photocatalytic Methods
Mechanism of Photocatalytic Amidation
A groundbreaking approach employs visible-light photocatalysis to synthesize ethyl 3-(butylamino)-3-oxopropanoate. The protocol uses fac-Ir(ppy)3 as a photocatalyst, DABCO as a base, and organobromides under 30 W blue LED irradiation. The mechanism involves:
- Photoexcitation : The iridium catalyst absorbs light, generating a long-lived excited state.
- Single-Electron Transfer (SET) : The catalyst oxidizes the organobromide, forming a radical intermediate.
- Radical Coupling : The radical reacts with butylamine, forming the C–N bond.
Key Advantages :
Experimental Protocol (Adapted from ACS Publication)
Reagents :
- fac-Ir(ppy)3 (1 mol%)
- Butylamine (1.5 equiv)
- Ethyl propiolate (1.0 equiv)
- DABCO (0.5 equiv)
- MeCN/H2O (95:5 v/v)
Procedure :
- Combine reagents in a nitrogen-purged vial.
- Irradiate with blue LEDs (30 W) for 20 hours.
- Extract with ethyl acetate, wash with HCl/brine, and purify via silica chromatography.
Comparative Analysis of Synthetic Routes
Table 1 . Comparison of preparation methods for this compound.
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., MeCN, DMF) enhance nucleophilicity in conventional methods, while photocatalytic reactions benefit from aqueous mixtures (MeCN/H2O) to stabilize radical intermediates.
Catalytic Additives
Temperature and Time
Photocatalytic reactions achieve completion within 20 hours at RT, whereas conventional methods may require extended durations (24–48 hours).
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Silica gel chromatography (hexane/ethyl acetate eluent) achieves >95% purity, confirmed by HPLC.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Automated flow systems minimize human intervention and improve reproducibility for nucleophilic substitution routes.
Catalyst Recycling
Photocatalytic methods face challenges in iridium recovery, though recent advances in immobilized catalysts show promise.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(butylamino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(butylamino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(butylamino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Diversity and Electronic Effects
The table below summarizes key structural analogs, their substituents, and properties:
*Calculated based on formula C₉H₁₇NO₃.
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl in , 3-chloro-4-methoxyphenyl in ) enhance electrophilicity at the β-keto position, favoring nucleophilic attacks. Electron-donating groups (e.g., 2-methoxyphenyl in ) stabilize enolate intermediates, facilitating alkylation or cyclization reactions.
- Steric Effects :
Physicochemical Properties
- Solubility: Butylamino derivatives exhibit higher solubility in polar solvents (e.g., DMF, ethanol) compared to aryl-substituted analogs.
- Thermal Stability : Cyclopropyl and aromatic derivatives () display higher thermal stability (>200°C) due to rigid structures.
Q & A
Q. What strategies improve the sustainability of large-scale synthesis for this compound?
- Methodological Answer :
- Green Chemistry : Replace thionyl chloride with enzymatic catalysis for benzoyl chloride generation, reducing HCl waste .
- Flow Chemistry : Microreactors enhance heat/mass transfer, minimizing solvent use and improving atom economy (e.g., 80% yield in tert-butyl ester synthesis) .
- Catalyst Recycling : Immobilize cobalt or zinc catalysts on silica supports to reduce metal leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
